Cas no 2171369-45-0 (2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid)

2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid is a specialized chiral building block used in peptide synthesis and medicinal chemistry. Its key structural features include a cyclohexylacetic acid backbone and an Fmoc-protected (3R)-aminobutanamide moiety, which enhance its utility in solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The compound’s stereocenter at the 3-position ensures precise control over chiral peptide sequences. Its compatibility with standard coupling reagents and solvents makes it a versatile intermediate for constructing complex peptidomimetics and bioactive molecules. This compound is particularly valuable in the synthesis of constrained peptides and foldamers due to its rigid cyclohexyl framework.
2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid structure
2171369-45-0 structure
Product name:2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid
CAS No:2171369-45-0
MF:C27H32N2O5
MW:464.553387641907
CID:5812773
PubChem ID:165816430

2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid
    • 2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
    • 2171369-45-0
    • EN300-1549243
    • Inchi: 1S/C27H32N2O5/c1-17(14-25(30)29-24-13-7-2-8-18(24)15-26(31)32)28-27(33)34-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23-24H,2,7-8,13-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t17-,18?,24?/m1/s1
    • InChI Key: AVIIKAICZAGAHD-MDPMHESRSA-N
    • SMILES: OC(CC1CCCCC1NC(C[C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 706
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 105Ų

2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1549243-0.25g
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171369-45-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1549243-0.5g
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171369-45-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1549243-0.05g
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171369-45-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1549243-0.1g
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171369-45-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1549243-1.0g
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171369-45-0
1g
$3368.0 2023-06-05
Enamine
EN300-1549243-5.0g
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171369-45-0
5g
$9769.0 2023-06-05
Enamine
EN300-1549243-100mg
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171369-45-0
100mg
$2963.0 2023-09-25
Enamine
EN300-1549243-500mg
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171369-45-0
500mg
$3233.0 2023-09-25
Enamine
EN300-1549243-10.0g
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171369-45-0
10g
$14487.0 2023-06-05
Enamine
EN300-1549243-2.5g
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171369-45-0
2.5g
$6602.0 2023-06-05

Additional information on 2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid

Compound CAS No. 2171369-45-0: 2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic Acid

The compound with CAS number 2171369-45-0, known as 2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound is characterized by its complex structure, which includes a cyclohexane ring substituted with a butanamide group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is a well-known protecting group in peptide synthesis, and its presence in this compound suggests its role in controlling the reactivity of the amine functional group during synthesis.

Recent studies have highlighted the importance of such compounds in the development of bioactive molecules. The cyclohexane ring serves as a rigid scaffold, providing stability to the molecule and potentially enhancing its pharmacokinetic properties. The butanamide group introduces additional flexibility, which can be crucial for binding to target proteins or enzymes. Furthermore, the Fmoc group not only protects the amine during synthesis but also plays a role in modulating the physicochemical properties of the molecule, such as solubility and lipophilicity.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic acyl substitution, amide bond formation, and protection/deprotection steps. The stereochemistry at the (3R) position of the butanamide group is critical for the compound's activity, as it determines the spatial arrangement of substituents around the chiral center. This stereochemistry can significantly influence the molecule's interaction with biological targets, making it essential for achieving the desired therapeutic effects.

Recent research has focused on optimizing the synthesis of this compound to improve yield and purity while maintaining its stereochemical integrity. For instance, advancements in asymmetric catalysis and enantioselective synthesis have enabled more efficient production of the (3R)-configured butanamide derivative. Additionally, computational chemistry techniques have been employed to predict the compound's binding affinity to various biological targets, aiding in its design and optimization.

The application of this compound extends beyond traditional pharmaceuticals. Its unique structure makes it a promising candidate for use in peptide-based therapeutics, such as vaccines and immunotherapies. The Fmoc group can be strategically removed under specific conditions to reveal reactive groups for further modification or conjugation with other biomolecules.

In conclusion, 2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid represents a cutting-edge molecule with diverse applications in drug discovery and development. Its complex structure, stereochemical features, and functional groups make it a valuable tool for researchers aiming to design novel bioactive compounds with enhanced therapeutic potential.

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